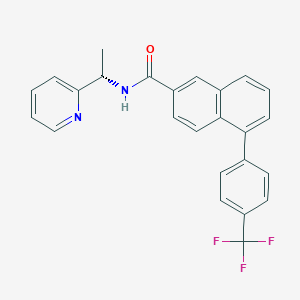
(S)-N-(1-(Pyridin-2-YL)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VT104 is a potent and selective inhibitor of the Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) pathway. It is primarily used in cancer research due to its ability to prevent the palmitoylation of endogenous TEA domain family member 1 (TEAD1) and TEA domain family member 3 (TEAD3) proteins . This compound is known for its oral bioavailability and effectiveness in inhibiting the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VT104 involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:
Formation of the Core Structure: The core structure of VT104 is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized by introducing various substituents to enhance its biological activity.
Industrial Production Methods: Industrial production of VT104 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large batches of the core structure are synthesized and purified.
Functionalization: The core structure is functionalized in large reactors under controlled conditions to ensure consistency and quality.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: VT104 undergoes several types of chemical reactions, including:
Oxidation: VT104 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on VT104.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the core structure of VT104.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of VT104 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
VT104 has a wide range of scientific research applications, including:
Mechanism of Action
VT104 exerts its effects by inhibiting the palmitoylation of TEAD1 and TEAD3 proteins, which are crucial for the activation of the YAP/TAZ pathway. By preventing this modification, VT104 disrupts the interaction between TEAD proteins and YAP/TAZ, thereby inhibiting the transcription of genes involved in cell proliferation and survival . This mechanism makes VT104 a valuable tool for studying the YAP/TAZ pathway and its role in cancer .
Comparison with Similar Compounds
VT103: Another TEAD inhibitor with similar properties but different potency and selectivity.
VT107: A more potent analog of VT104 with enhanced activity against TEAD2 and TEAD4.
Uniqueness of VT104: VT104 is unique due to its high selectivity and potency in inhibiting the YAP/TAZ pathway. It has been shown to be effective in various preclinical models of cancer, making it a valuable compound for research and potential therapeutic development .
Properties
Molecular Formula |
C25H19F3N2O |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[(1S)-1-pyridin-2-ylethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H19F3N2O/c1-16(23-7-2-3-14-29-23)30-24(31)19-10-13-22-18(15-19)5-4-6-21(22)17-8-11-20(12-9-17)25(26,27)28/h2-16H,1H3,(H,30,31)/t16-/m0/s1 |
InChI Key |
AAZUPSFRSHFTGV-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


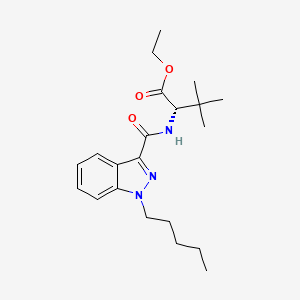
![(3E,5E,7E,11E,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823639.png)
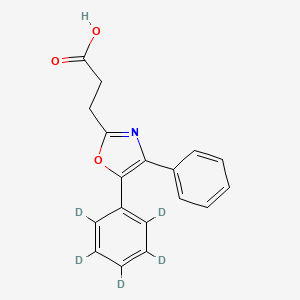
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B10823657.png)
![(3E,5E,7E,11Z,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823658.png)
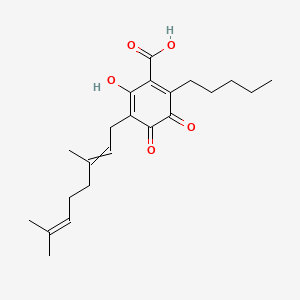
![(7S,9S)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-4,6,9-trihydroxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10823672.png)
![1-[2-[4-[4-amino-5-(3-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]ethyl]piperidin-4-ol;hydrate](/img/structure/B10823678.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid;hydrate](/img/structure/B10823679.png)

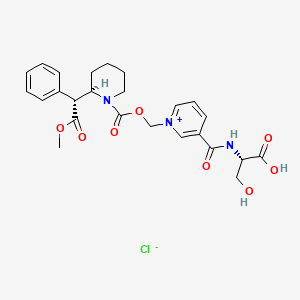
![(10R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10823694.png)

![[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate](/img/structure/B10823712.png)
